2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N,N-diphenylpropanamide
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Overview
Description
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N,N-diphenylpropanamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine bases are one of the main components of nucleic acids, and their derivatives have been found to exhibit various biological activities, including anticancer, antitubercular, and anti-HIV properties .
Preparation Methods
The synthesis of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N,N-diphenylpropanamide involves several steps. One common method is the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in aqueous ethanol in the presence of potassium carbonate at room temperature . The reaction conditions include the use of sodium ethoxide in ethanol, triethylamine in DMF, or sodium carbonate in aqueous sodium hydroxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N,N-diphenylpropanamide undergoes various chemical reactions, including substitution reactions. For example, it reacts with aliphatic amines to give the corresponding acetamides . The compound also reacts with hydrazine hydrate and aniline to form 2-hydrazinyl- and 2-anilino-6-methylpyrimidin-4(3H)-ones, respectively . Common reagents used in these reactions include hydrazine hydrate, aniline, and various amines. The major products formed from these reactions are acetamides and substituted pyrimidinones .
Scientific Research Applications
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N,N-diphenylpropanamide has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other pyrimidine derivatives . In biology and medicine, pyrimidine derivatives, including this compound, have been studied for their potential anticancer, antitubercular, and anti-HIV activities . In the industry, it is used in the development of functional supramolecular assemblies and materials due to its high association constants .
Mechanism of Action
The mechanism of action of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N,N-diphenylpropanamide involves its interaction with molecular targets and pathways in the body. Pyrimidine derivatives are known to interact with nucleic acids and enzymes involved in DNA synthesis and repair . The compound may exert its effects by inhibiting specific enzymes or binding to nucleic acids, thereby disrupting cellular processes.
Comparison with Similar Compounds
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N,N-diphenylpropanamide can be compared with other pyrimidine derivatives, such as 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide While both compounds share a similar pyrimidine core, their side chains and functional groups differ, leading to variations in their biological activities and applications
Properties
Molecular Formula |
C19H18N4O2S |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-diphenylpropanamide |
InChI |
InChI=1S/C19H18N4O2S/c1-13(26-19-21-16(20)12-17(24)22-19)18(25)23(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13H,1H3,(H3,20,21,22,24) |
InChI Key |
UICOFXHRJMOWJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)SC3=NC(=CC(=O)N3)N |
Origin of Product |
United States |
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